molecular formula C15H19ClF2N2O B6659739 N-(8-azabicyclo[3.2.1]octan-3-yl)-2-(2,4-difluorophenyl)acetamide;hydrochloride

N-(8-azabicyclo[3.2.1]octan-3-yl)-2-(2,4-difluorophenyl)acetamide;hydrochloride

Cat. No.: B6659739
M. Wt: 316.77 g/mol
InChI Key: PWXJDRFNTWLWDZ-UHFFFAOYSA-N
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Description

N-(8-azabicyclo[321]octan-3-yl)-2-(2,4-difluorophenyl)acetamide;hydrochloride is a chemical compound that features a bicyclic structure with a nitrogen atom in the ring, making it a part of the azabicyclo family

Properties

IUPAC Name

N-(8-azabicyclo[3.2.1]octan-3-yl)-2-(2,4-difluorophenyl)acetamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18F2N2O.ClH/c16-10-2-1-9(14(17)6-10)5-15(20)19-13-7-11-3-4-12(8-13)18-11;/h1-2,6,11-13,18H,3-5,7-8H2,(H,19,20);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWXJDRFNTWLWDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC1N2)NC(=O)CC3=C(C=C(C=C3)F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19ClF2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(8-azabicyclo[3.2.1]octan-3-yl)-2-(2,4-difluorophenyl)acetamide;hydrochloride typically involves multiple steps, starting with the construction of the 8-azabicyclo[3.2.1]octane scaffold. This can be achieved through enantioselective methods to ensure the desired stereochemistry. The difluorophenyl group is then introduced through a series of reactions, including acylation and amide formation.

Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing reaction conditions to achieve high yields and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.

Types of Reactions:

  • Reduction: Reduction reactions can be used to convert certain functional groups within the compound.

  • Substitution: Substitution reactions are common, where one functional group is replaced by another.

Common Reagents and Conditions:

  • Oxidation reactions may use reagents like hydrogen peroxide or chromium-based oxidants.

  • Reduction reactions often involve hydrogen gas or metal hydrides.

  • Substitution reactions can be facilitated by various nucleophiles and electrophiles under specific conditions.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

Chemistry and Biology: In chemistry, this compound serves as a building block for the synthesis of more complex molecules. In biology, it can be used to study biological processes and interactions due to its unique structure.

Medicine: The compound has potential medicinal applications, including the development of new drugs. Its ability to interact with biological targets makes it a candidate for therapeutic use.

Industry: In the industry, this compound can be used in the production of various chemical products, including pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism by which N-(8-azabicyclo[3.2.1]octan-3-yl)-2-(2,4-difluorophenyl)acetamide;hydrochloride exerts its effects involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, leading to biological responses. The pathways involved can include signal transduction and metabolic processes.

Comparison with Similar Compounds

  • N-(8-methyl-8-azabicyclo[3.2.1]octan-3-yl)quinolin-5-amine

  • 2-(8-azabicyclo[3.2.1]octan-3-yl)-3-imino-2,3-dihydro-1H-isoindol-1-one derivatives

Uniqueness: N-(8-azabicyclo[3.2.1]octan-3-yl)-2-(2,4-difluorophenyl)acetamide;hydrochloride is unique due to its specific structural features, including the presence of the difluorophenyl group and the bicyclic azabicyclo scaffold. These features contribute to its distinct chemical and biological properties compared to similar compounds.

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